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Compound of Interest

Compound Name: Leinamyecin

Cat. No.: B1244377

Introduction

Leinamycin is a potent antitumor antibiotic produced by Streptomyces atroolivaceus.[1] Its
unique molecular architecture, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety attached
to an 18-membered macrolactam ring, is responsible for its remarkable biological activity.[2][3]
[4] The characterization and detailed structural elucidation of Leinamycin and its analogues
are critical for understanding its mechanism of action and for the development of new
anticancer therapeutics. This document provides detailed application notes and experimental
protocols for the spectroscopic analysis of Leinamycin, intended for researchers, scientists,
and drug development professionals. The primary technigues covered include Nuclear
Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-
Vis) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of
Leinamycin in solution, providing detailed information about the connectivity and
stereochemistry of the molecule.[5] A combination of one-dimensional (1D) and two-
dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and
carbon signals.[2][6]

Application Notes
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e 1D NMR (*H and 3C): *H NMR provides initial information on the types of protons and their
immediate electronic environment, while 13C NMR reveals the carbon skeleton of the
molecule.

e 2D NMR (COSY, HSQC, HMBC, NOESY):

o COSY (Correlation Spectroscopy): ldentifies proton-proton (*H-H) spin-spin couplings,
establishing connectivity between adjacent protons.[2]

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons (*H-13C one-bond correlations).[2]

o HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond)
correlations between protons and carbons, crucial for connecting different spin systems
and identifying quaternary carbons.[2]

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-
space proximity of protons, which is vital for determining the relative stereochemistry and
3D conformation of the molecule.[2]

Quantitative Data

The following tables summarize the reported *H and 3C NMR chemical shifts for Leinamycin
in different deuterated solvents.

Table 1: *H NMR Chemical Shifts (, ppm) for Leinamycin Analogs.[2]
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Positi LNM A1 (3) in LNM Z2 (7) in LNM Z3 (8) in
osition
CDCIs (400 MHz) DMSO-de (700 MHz) DMSO-ds (700 MH2)
2.84 (d, 14.1), 2.76 (d,
2 5.58 (d, 1.8)
14.1)
2.17 (br d, 13.0), 2.07
4 - 1.85 (m), 1.25 (m)
(m)
4' - 2.91 (m) 3.70 (br g, 6.9)
7
8 - 4.86 (dd, 8.9, 3.4)

Table 2: 13C NMR Chemical Shifts (6, ppm) for Leinamycin Analogs.[2]

LNM A1 (3) LNM 22 (7) LNM Z3 (8)
. . LNM A2 (4) LNM Z1 (6) . .
Position in CDCIs . . in DMSO-deé in DMSO-de
in CDCIs in CDCIs
(100 MHz) (175 MHz) (175 MHz)
1 166.7
2 - 37.9 44.6 123.4
3 - 60.7 51.2 150.4
4 - 34.3 27.2 27.2
5 39.3 39.3
7 119.4 - 52.2 125.9
8 404 - 73.1 75.8
18 15.5

Experimental Protocol

1.3.1. Sample Preparation
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e Weigh 5-10 mg of purified Leinamycin for *H NMR and 20-30 mg for 3C and 2D NMR
experiments.

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de).
The choice of solvent may depend on the solubility of the specific Leinamycin analog.

o Ensure the sample is fully dissolved. If particulates are present, filter the solution through a
small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

e The final sample height in the NMR tube should be approximately 4-5 cm.
1.3.2. NMR Data Acquisition
 Instrument: Bruker Avance IlI Ultrashield 700 spectrometer or equivalent.[2]
e Frequency: 700 MHz for *H and 175 MHz for 13C.[2]
e 1D H NMR:
o Number of scans: 16-64
o Acquisition time: ~2-3 s
o Relaxation delay: 1-2 s
e 1D 13C NMR:
o Number of scans: 1024-4096 (or more, depending on concentration)
o Acquisition time: ~1-2 s
o Relaxation delay: 2-5 s
« 2D NMR (COSY, HSQC, HMBC, NOESY):
o Use standard Bruker pulse programs.

o Optimize acquisition parameters (e.g., number of increments, number of scans per
increment) based on sample concentration and desired resolution. For HMBC, a long-
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range coupling constant (J) of 8 Hz is typically used. For NOESY, a mixing time of 300-800
ms is common for molecules of this size.

Data Processing and Analysis Workflow

NMR Data Acquisition

2D NOESY

ata Prgcessmg & Analysis

Assign Proton Signals Assign Carbon Signals

Establish *H-'H & H-13C Connectivity Determine Relative Stereochemistry gy

Propose 2D & 3D Structure

Click to download full resolution via product page

Caption: Workflow for Leinamycin structure elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental
composition of Leinamycin and its analogues. High-resolution mass spectrometry (HRMS)
provides highly accurate mass measurements, enabling the confident determination of
molecular formulas. Fragmentation patterns observed in tandem MS (MS/MS) experiments can
provide valuable structural information.

Application Notes
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» High-Resolution Electrospray lonization (HR-ESI-MS): This is the preferred method for
obtaining accurate mass measurements of Leinamycin. ESI is a soft ionization technique
that typically produces protonated molecules ([M+H]*) with minimal fragmentation.[2]

o Tandem MS (MS/MS): By isolating the parent ion and subjecting it to collision-induced
dissociation (CID), fragmentation patterns can be generated. These patterns provide insights
into the structure of the molecule, helping to confirm the presence of key functional groups
and the overall connectivity.

Quantitative Data

Table 3: High-Resolution Mass Spectrometry Data for Leinamycin and its Analogs.[2]

Calculated [M+H]* Observed [M+H]*

Compound Molecular Formula

(m/z) (m/z)
LNM Al (3) C22H26N205S3 495.1081 495.1080
LNM A2 (4) C22H28N207S2 - 497.1403
LNM Z1 (6) C22H28N206S2 481.1466 481.1457
LNM Z2 (7) C22H28N205S52 465.1517 465.1526
LNM Z3 (8) C22H26N205S 431.1639 431.1648

Experimental Protocol

2.3.1. Sample Preparation

o Prepare a stock solution of the purified Leinamycin analog in a suitable solvent (e.g.,
methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with a solvent compatible with
ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water)
with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

e Filter the final solution through a 0.22 pum syringe filter to remove any particulates.
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2.3.2. Mass Spectrometry Data Acquisition

Instrument: Agilent 6230 TOF LC/MS system or a similar high-resolution mass spectrometer.

[2]
¢ lonization Mode: Electrospray lonization (ESI), positive ion mode.
o Mass Analyzer: Time-of-Flight (TOF).
e Scan Range: m/z 100-1000.
e Capillary Voltage: 3500-4000 V.
e Fragmentor Voltage: 100-150 V.
e Drying Gas (Nz2) Flow: 5-10 L/min.
e Drying Gas Temperature: 300-350 °C.
e Nebulizer Pressure: 30-40 psi.

« Calibration: Use an appropriate calibration standard to ensure high mass accuracy.

Mass Spectrometry Analysis Workflow
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Caption: Workflow for Leinamycin analysis using Mass Spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the
Leinamycin molecule. The presence of a conjugated system in Leinamycin gives rise to a
characteristic absorption maximum in the UV region.
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Application Notes

» Structural Confirmation: The UV-Vis spectrum can serve as a characteristic fingerprint for the
Leinamycin scaffold, particularly the conjugated (Z,E)-thiazol-5-yl-penta-2,4-dienone moiety,
which has a maximum UV absorption around 320-330 nm.[2][7]

o Quantification: Using the Beer-Lambert law, the concentration of a Leinamycin solution can
be determined if the molar extinction coefficient (g) is known.

Quantitative Data
Table 4: UV-Vis Spectroscopic Data for Leinamycin Analogs in DMSO.[2]

Compound Amax (nm) log €
LNM A1l (3) 326 4.06
LNM Z2 (7) 326 4.11
LNM Z3 (8) 331 4.17

Experimental Protocol

3.3.1. Sample Preparation

e Prepare a stock solution of Leinamycin in a suitable UV-transparent solvent (e.g., DMSO,
methanol, ethanol) at a known concentration.

» Dilute the stock solution to obtain a final concentration that gives an absorbance reading in
the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

e Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the solvent to
be used as a blank and the other with the Leinamycin solution.

3.3.2. UV-Vis Data Acquisition

 Instrument: NanoDrop 2000C spectrophotometer (Thermo Scientific) or equivalent double-
beam UV-Vis spectrophotometer.[2]
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» Wavelength Range: 200-600 nm.

e Blank: Use the solvent in which the Leinamycin is dissolved.

e Procedure:

Record the baseline with the blank cuvette.

o

[e]

Measure the absorbance spectrum of the Leinamycin solution.

o

Identify the wavelength of maximum absorbance (Amax).

Circular Dichroism (CD) Spectroscopy

While no specific CD spectroscopic data for Leinamycin itself has been reported, this
technique can be invaluable for studying its interaction with its biological target, DNA.[8][9][10]
Leinamycin is known to alkylate DNA, and CD spectroscopy can provide insights into the
conformational changes of DNA upon binding of the drug.

Application Notes

+ DNA Conformational Changes: CD spectroscopy is highly sensitive to the secondary
structure of DNA. Changes in the CD spectrum of DNA upon addition of Leinamycin can
indicate binding and potential alterations in DNA conformation (e.g., from B-form to A-form or
Z-form).[9]

e Binding Mode and Affinity: By titrating DNA with Leinamycin and monitoring the changes in
the CD signal, it is possible to determine the binding stoichiometry and affinity.[8] Induced
CD signals of the ligand upon binding can also provide information about the binding mode.

Proposed Experimental Protocol for Leinamycin-DNA
Interaction Study

4.2.1. Sample Preparation

e Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in a
suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4, with 200 mM NacCl).
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» Determine the concentration of the DNA solution using UV-Vis spectroscopy at 260 nm.

e Prepare a stock solution of Leinamycin in a compatible solvent (e.g., DMSO), ensuring the
final concentration of the organic solvent in the CD sample is low (<1%) to avoid
interference.

o For atitration experiment, prepare a series of solutions with a constant concentration of DNA
and increasing concentrations of Leinamycin.

4.2.2. CD Data Acquisition

e Instrument: Jasco J-815 spectropolarimeter or equivalent.
e Wavelength Range: 220-400 nm.

o Cell Path Length: 1 cm quartz cuvette.

e Bandwidth: 1 nm.

e Scan Speed: 100 nm/min.

e Data Pitch: 0.5 nm.

e Accumulations: 3-5 scans, averaged.

e Temperature: 25 °C.

e Procedure:

[¢]

Record the CD spectrum of the buffer alone.

[¢]

Record the CD spectrum of the DNA solution.

[e]

Record the CD spectra of the DNA-Leinamycin mixtures at different molar ratios.

o

Subtract the buffer spectrum from all other spectra.

Leinamycin-DNA Interaction Analysis Pathway
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Caption: Proposed workflow for studying Leinamycin-DNA interactions using CD
spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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